6-Chloro-5-methylpyridine-2-carboxamide

Catalog No.
S12552865
CAS No.
M.F
C7H7ClN2O
M. Wt
170.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-5-methylpyridine-2-carboxamide

Product Name

6-Chloro-5-methylpyridine-2-carboxamide

IUPAC Name

6-chloro-5-methylpyridine-2-carboxamide

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

InChI

InChI=1S/C7H7ClN2O/c1-4-2-3-5(7(9)11)10-6(4)8/h2-3H,1H3,(H2,9,11)

InChI Key

AKPMWVMADCEFJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C(=O)N)Cl

6-Chloro-5-methylpyridine-2-carboxamide is a chemical compound with the molecular formula C7H7ClN2OC_7H_7ClN_2O and a molecular weight of 170.59 g/mol. It features a pyridine ring substituted with a chlorine atom at the 6-position and a methyl group at the 5-position, along with a carboxamide functional group at the 2-position. This compound is part of the larger class of pyridine derivatives, which are known for their diverse biological and chemical properties.

, including:

  • Hydrolysis: The amide group can be hydrolyzed to yield the corresponding carboxylic acid.
  • Oxidation: The compound can be oxidized to form various derivatives, potentially altering its biological activity.
  • Substitution Reactions: The chlorine atom in the structure makes it susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions are significant for modifying the compound's properties and enhancing its utility in various applications.

Research indicates that 6-Chloro-5-methylpyridine-2-carboxamide exhibits notable biological activities. It has been studied for its potential as an inhibitor of NADPH oxidase, which is involved in producing reactive oxygen species in cells. Such inhibition can have implications for treating diseases characterized by oxidative stress, including cardiovascular diseases and neurodegenerative disorders . Additionally, compounds in this class have been investigated for antimicrobial and anti-inflammatory properties.

Several synthesis methods for 6-Chloro-5-methylpyridine-2-carboxamide have been reported:

  • Direct Amide Formation: Reacting 6-chloro-5-methylpyridine-2-carboxylic acid with ammonia or amine derivatives under appropriate conditions to form the amide.
  • Nitration followed by Reduction: Starting from 6-chloro-5-methylpyridine, nitration can introduce a nitro group, which can then be reduced to an amine before forming the carboxamide.
  • Using Carboxylic Acid Derivatives: Employing intermediates such as esters or acid chlorides derived from 6-chloro-5-methylpyridine-2-carboxylic acid can also yield the desired amide through reaction with ammonia or primary amines.

6-Chloro-5-methylpyridine-2-carboxamide has several applications:

  • Pharmaceutical Development: It is explored as a lead compound in drug discovery due to its biological activity against specific targets like NADPH oxidase.
  • Agricultural Chemicals: Its derivatives may find use in developing agrochemicals aimed at pest control or plant growth regulation.
  • Chemical Research: As a building block in organic synthesis, it serves as an intermediate for synthesizing more complex molecules.

Studies on interaction mechanisms involving 6-Chloro-5-methylpyridine-2-carboxamide focus on its binding affinity to various biological targets. For instance, research has shown that it interacts with enzymes involved in oxidative stress pathways, potentially modulating their activity and influencing cellular responses . Further studies are necessary to elucidate the full spectrum of its interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 6-Chloro-5-methylpyridine-2-carboxamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
6-Chloro-5-methylpyridine-2-carboxylic acidC7H6ClNO2Contains a carboxylic acid instead of an amide
Methyl 6-chloro-5-methylpicolinateC8H8ClNO2Methyl ester derivative; different functional group
6-Chloro-N-methylpyridine-2-carboxamideC7H7ClN2ON-methyl substitution alters biological activity
Ethyl 6-chloro-5-nitro-pyridinecarboxylateC8H8ClN3O2Nitro group introduces different reactivity

Each of these compounds exhibits unique properties and potential applications, making them valuable in various fields such as medicinal chemistry and agricultural science. The presence of different functional groups (like nitro or ester) significantly influences their reactivity and biological activity compared to 6-Chloro-5-methylpyridine-2-carboxamide.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

170.0246905 g/mol

Monoisotopic Mass

170.0246905 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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